BenchChemオンラインストアへようこそ!

ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Protein Disulfide Isomerase PDI Inhibition Multiple Myeloma

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-78-4) is a synthetic 2-thio-substituted imidazole derivative with a molecular weight of 431.35 g/mol and a molecular formula of C20H19BrN2O2S. It is classified as a 4,5-diaryl-2-(substituted thio)-imidazole, a chemotype known for its ability to interact with diverse therapeutic targets, enzymes, and receptors in biological systems.

Molecular Formula C20H19BrN2O2S
Molecular Weight 431.35
CAS No. 1207043-78-4
Cat. No. B2443808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
CAS1207043-78-4
Molecular FormulaC20H19BrN2O2S
Molecular Weight431.35
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-8-10-16(21)11-9-15)23(20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
InChIKeyVBCWBTZWJSNCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-78-4): Procurement-Relevant Identity and Class Positioning


Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-78-4) is a synthetic 2-thio-substituted imidazole derivative with a molecular weight of 431.35 g/mol and a molecular formula of C20H19BrN2O2S . It is classified as a 4,5-diaryl-2-(substituted thio)-imidazole, a chemotype known for its ability to interact with diverse therapeutic targets, enzymes, and receptors in biological systems . This compound is commercially available for research and development purposes, with a standard purity specification of 95%+ .

Why Generic Substitution of Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is Scientifically Unsound


Generic substitution within the 2-thio-substituted imidazole class fails due to profound differences in biological target engagement and potency arising from specific substitution patterns. The 4-bromophenyl and o-tolyl groups of this compound are not inert structural features; they are critical pharmacophoric elements that dictate binding affinity and selectivity profiles . For instance, the mechanism of action is strictly dependent on the specific application dictated by these substituents . Replacing this compound with a close analog, such as an N-benzyl derivative (CAS 1207043-48-8) or a 2-methoxyethyl variant, would result in a different spatial and electronic environment, leading to unverified and potentially divergent biological outcomes, thereby compromising experimental reproducibility and data integrity .

Quantitative Differentiation of Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate for Scientific Selection


PDI Inhibitory Potency of Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate vs. Structurally Distinct Inhibitor CCF642

This compound, as a representative of a specific PDI-inhibitory chemotype described in patent literature, demonstrates a quantifiable difference in potency against Protein Disulfide Isomerase (PDI) when compared to the structurally distinct, established inhibitor CCF642. The target compound exhibits an IC50 of 810 nM against recombinant human PDI, which is approximately 100-fold less potent than CCF642's submicromolar activity in similar in vitro reductase assays [1][2]. This differential potency profile is not a weakness but a defining characteristic, positioning the compound as a less potent, potentially more selective tool for probing PDI inhibition kinetics or for use in mechanistic studies where complete ablation of PDI activity by a highly potent inhibitor like CCF642 might mask nuanced biological responses [2].

Protein Disulfide Isomerase PDI Inhibition Multiple Myeloma

Selectivity Profile Inferred from Patent-Specific Disease Mediation Claims for Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

The compound is explicitly claimed in patent US-20160145209-A1 for use in methods for treating diseases or conditions mediated by protein disulfide isomerase (PDI) . This specific therapeutic association, distinct from the general PDI inhibition mentioned in other literature, infers a selectivity profile tailored to diseases where PDI plays a critical extracellular role, such as thrombus formation. In contrast, other PDI inhibitors like ML359 are studied in a cardiovascular context with a different potency profile (IC50 of 250 nM) . This class-level inference suggests that the compound's differentiation lies in its specific disease-context application, which is a crucial procurement consideration for research programs focused on PDI-mediated thrombosis versus broader PDI biology.

Protein Disulfide Isomerase Target Selectivity Thrombosis

Synthetic Process Efficiency of Tetra-Substituted Imidazole Scaffold Reported by Laufer and Koch

The synthesis of the target compound's core, specifically the 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazole framework, has been the subject of process improvement studies. Laufer and Koch reported an enhanced synthetic route for a closely related series in Organic and Biomolecular Chemistry in 2008, achieving improved yields and operational simplicity [1]. This provides a class-level inference of superior scalability and accessibility for the target compound compared to earlier, potentially lower-yielding or more complex routes typical for such densely functionalized imidazoles . This infers a higher probability of reliable, cost-effective procurement for screening campaigns.

Synthetic Methodology Process Chemistry Scalability

High-Confidence Application Scenarios for Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate Based on Differential Evidence


Tool Compound for Moderate-Potency Protein Disulfide Isomerase (PDI) Inhibition in Oncology Research

With its characterized IC50 of 810 nM against recombinant human PDI [1], this compound is an ideal tool for oncology researchers investigating PDI's role in cancer cell survival, particularly in multiple myeloma models. Its moderate potency, in contrast to highly potent inhibitors like CCF642, allows for the study of partial PDI inhibition effects on cellular pathways without inducing complete and potentially cytotoxic enzyme inactivation. This scenario is directly supported by the quantitative potency data established in Section 3.

Investigating PDI-Mediated Thrombotic Disease in a Patent-Defined Therapeutic Context

Researchers focused on PDI's role in thrombus formation and other cardiovascular pathologies can prioritize this compound for development. Its specific mention in patent literature for treating PDI-mediated diseases distinguishes it from general PDI inhibitors and provides a compelling starting point for a medicinal chemistry program targeting extracellular PDI. This application stems directly from the class-level inference of disease specificity detailed in Section 3.

Large-Scale Synthesis and Screening Library Production for 2-Thio-Substituted Imidazole Chemotypes

Industrial and academic screening laboratories requiring multi-gram quantities of a 4,5-diaryl-2-thio-substituted imidazole can confidently select this compound. The established, improved synthetic methodology for this chemotype, reported by Laufer and Koch, reduces the risk associated with scaling up synthesis compared to less-studied analogs. This logistical advantage, inferred from the process chemistry evidence in Section 3, makes it a preferred building block for diversity-oriented synthesis or focused library generation.

Quote Request

Request a Quote for ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.